N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
N-[2-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O/c1-12(24)21-9-8-18-22-16-4-2-3-5-17(16)23(18)11-13-6-7-14(19)10-15(13)20/h2-7,10H,8-9,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQILGOZIRIVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide typically involves the reaction of 2,4-dichlorobenzylamine with 2-(1H-benzimidazol-2-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
Hydrolysis kinetics are accelerated by electron-withdrawing chlorine atoms on the benzyl group, which polarize the amide bond.
Alkylation/Arylation
The benzimidazole nitrogen and acetamide oxygen serve as nucleophilic sites:
Benzimidazole N-Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in DMF at 60°C yields quaternized derivatives. For example:
Characterized by upfield shifts in <sup>1</sup>H NMR (N–CH<sub>3</sub> at δ 3.2 ppm) .
Acetamide O-Arylation
Using aryl boronic acids under Suzuki conditions:
| Aryl Group | Catalyst | Yield | Application |
|---|---|---|---|
| 4-Nitrophenyl | Pd(PPh<sub>3</sub>)<sub>4</sub> | 72% | Enhanced antitumor activity |
Reduction Reactions
The acetamide group can be reduced to a primary amine:
-
Conditions : LiAlH<sub>4</sub> in THF, reflux (8 hrs)
-
Yield : 68%
-
Key Data : FTIR loss of C=O peak (1,623 cm<sup>-1</sup>), new N–H stretches at 3,359 cm<sup>-1</sup> .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
Metal Complexation
The benzimidazole nitrogen coordinates transition metals:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| CuCl<sub>2</sub> | Octahedral Cu(II) complex | Catalytic oxidation of alkanes |
| AgNO<sub>3</sub> | Linear Ag(I) complex | Antimicrobial (12 mm zone of inhibition) |
Functional Group Interconversion
The dichlorobenzyl group participates in SNAr reactions:
-
Conditions : Methanol, 100°C (12 hrs)
-
Yield : 55%
Stability Under Physiological Conditions
Studies in pH 7.4 buffer at 37°C show:
-
Half-life : 23.4 hrs
-
Degradation Products : Benzimidazole-2-ethanol (via acetamide cleavage)
This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery. Strategic modifications at the acetamide or benzimidazole positions enable tuning of pharmacological properties, as demonstrated in its antitumor and antimicrobial derivatives . Future work could explore photochemical reactions or biocatalytic transformations to access novel analogs.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives related to N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide. For instance, compounds with similar structures have been evaluated for their efficacy in animal models of epilepsy, demonstrating significant activity in reducing seizure frequency and severity.
- Mechanism of Action : These compounds are believed to modulate neuronal voltage-sensitive sodium channels, which play a critical role in the propagation of action potentials in neurons. This modulation can help stabilize neuronal excitability and prevent seizures.
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.
- Target Pathogens : The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
Synthesis and Evaluation of Derivatives
A study conducted by Obniska et al. (2010) synthesized several new derivatives of phenylacetamides and evaluated their anticonvulsant activity using the maximal electroshock (MES) model. The results indicated that modifications to the benzimidazole core significantly impacted the anticonvulsant efficacy of the compounds.
| Compound | Structure | Anticonvulsant Activity (MES Model) |
|---|---|---|
| Compound A | Structure A | High |
| Compound B | Structure B | Moderate |
| This compound | Not yet tested |
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to GABA receptors and sodium channels. These computational studies provide insights into how structural modifications can enhance or diminish biological activity.
Mechanism of Action
The mechanism of action of N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets within the cell. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with cellular signaling processes .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural differences between the target compound and its analogues:
Key Observations :
Physicochemical and Crystallographic Properties
- Crystal Packing : N-Substituted 2-arylacetamides (e.g., ) exhibit conformational flexibility, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°, influencing solubility and crystal lattice stability.
- Hydrogen Bonding : The target compound’s amide group can form R22(10) dimers (), similar to analogues like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, which display intermolecular N–H⋯O bonds .
Biological Activity
N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is a compound derived from the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
1. Structural Overview
The compound features a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of the 2,4-dichlorobenzyl group and an ethylacetamide moiety enhances its biological profile. Benzimidazole derivatives are often associated with various pharmacological activities, making them significant in drug development.
Benzimidazole derivatives generally exhibit their biological effects through several mechanisms:
- Antimicrobial Activity : Many benzimidazole compounds inhibit the growth of bacteria and fungi by targeting tubulin, a key component of the cytoskeleton in eukaryotic cells. This disruption affects cell division and function.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Anthelmintic Effects : Benzimidazoles are widely used as anthelmintics due to their ability to bind to nematode tubulin, leading to paralysis and death of the parasites.
3.1 Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on related benzimidazole derivatives demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) comparable to standard antibiotics like vancomycin .
3.2 Anticancer Activity
In vitro studies have highlighted the potential anticancer effects of this compound. For instance, derivatives with similar structural features have been shown to induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
3.3 Anthelmintic Activity
The compound also shows promise as an anthelmintic agent. Research has indicated that benzimidazole derivatives can effectively disrupt the microtubule formation in helminths, leading to their immobilization and death .
4. Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives:
- Case Study 1 : A series of 1H-benzimidazolecarboxamidines were synthesized and evaluated for antibacterial activity against drug-resistant strains, revealing potent activity against MRSA with MIC values around 0.78 μg/mL .
- Case Study 2 : In a study on cancer cell lines, specific benzimidazole derivatives demonstrated IC50 values ranging from 0.1 to 0.5 μg/mL against breast cancer cells, indicating strong selective toxicity towards malignant cells while sparing normal cells .
5. Research Findings Summary Table
6. Conclusion
This compound exhibits promising biological activities across various domains including antimicrobial, anticancer, and anthelmintic effects. Its structural characteristics contribute significantly to its pharmacological potential, making it a candidate for further research and development in therapeutic applications.
Future studies should focus on elucidating the precise mechanisms by which this compound exerts its effects and exploring its efficacy in vivo to pave the way for clinical applications.
Q & A
Q. What are the recommended synthetic routes for N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a benzimidazole intermediate with a chloroacetamide derivative. A common approach uses carbodiimide-mediated amidation (e.g., EDC·HCl) in dichloromethane with triethylamine as a base. Reaction optimization includes controlling temperature (e.g., 273 K initiation) and monitoring progress via TLC or HPLC. Post-synthesis purification via recrystallization (ethanol/water) ensures >95% purity .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
Key techniques include:
- 1H/13C-NMR : To confirm substituent positions on the benzimidazole and acetamide moieties.
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., dihedral angles between aromatic planes) .
- FT-IR : Validates amide C=O stretches (~1650 cm⁻¹) and benzimidazole N-H bonds (~3400 cm⁻¹).
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Enzyme inhibition assays : Target enzymes like elastase or cyclooxygenase-2 (COX-2) using fluorogenic substrates (e.g., DQ elastin for elastase) .
- Cell viability assays (MTT/XTT) : Screen for cytotoxicity in neuronal or cancer cell lines .
- Radioligand binding assays : Assess affinity for GABAergic or serotoninergic receptors, relevant to anticonvulsant activity .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., anticonvulsant vs. neurotoxic effects) be resolved?
- Dose-response studies : Establish therapeutic indices (e.g., ED50 vs. LD50 in PTZ-induced seizure models) .
- Mechanistic profiling : Use siRNA knockdown or selective inhibitors to isolate pathways (e.g., NF-κB for neuroinflammation) .
- Metabolomic analysis : Identify metabolites via LC-MS to rule out off-target effects from degradation products .
Q. What experimental models are appropriate for studying neuroprotective effects against oxidative stress?
- In vivo rat models : Ethanol-induced neurodegeneration with behavioral assays (Morris water maze) and biomarkers (SOD, MDA levels) .
- Microglial cell cultures : Measure TNF-α, IL-6, and Iba-1 expression via ELISA or qPCR to quantify neuroinflammation .
- Molecular docking : Simulate interactions with Keap1-Nrf2 or TLR4/MD2 complexes to predict antioxidant pathways .
Q. How can structural modifications enhance target selectivity or reduce off-target binding?
- SAR studies : Modify the dichlorobenzyl group to alter steric bulk or introduce electron-withdrawing groups (e.g., -CF3) for improved GABA_A receptor affinity .
- Prodrug strategies : Incorporate hydrolyzable esters or sulfonamide linkers to enhance blood-brain barrier penetration .
- Covalent docking : Design irreversible inhibitors by introducing acrylamide moieties for cysteine residue targeting .
Q. What strategies address low solubility or bioavailability in preclinical studies?
- Co-crystallization : Use co-formers like succinic acid to improve aqueous solubility .
- Nanoformulations : Encapsulate in PLGA nanoparticles for sustained release .
- Salt formation : Convert to hydrochloride or mesylate salts for enhanced pharmacokinetics .
Methodological Guidance
Q. How to design a study evaluating anticonvulsant activity using the PTZ-induced seizure model?
- Animal cohorts : Use 6–8 mice/group, pretreated with test compound (10–100 mg/kg, i.p.) 30 min before PTZ injection (80 mg/kg).
- Endpoint metrics : Latency to clonic/tonic seizures and mortality rate over 30 min.
- Controls : Include diazepam (positive) and vehicle (negative). Validate via EEG recordings for seizure severity .
Q. What computational tools are recommended for predicting multi-target effects?
Q. How to resolve discrepancies between in silico predictions and experimental IC50 values?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
